molecular formula C9H9BrF2N2O3 B2579888 Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate CAS No. 2128657-45-2

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No. B2579888
CAS RN: 2128657-45-2
M. Wt: 311.083
InChI Key: PYKKGBVPQBHKQH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a chemical compound with the molecular formula C9H9BrF2N2O3 . It has a molecular weight of 311.08 . The compound contains several functional groups, including an ethyl ester, a bromo group, two fluoro groups, and a pyrazolo[5,1-b][1,3]oxazine ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrF2N2O3/c1-2-16-8(15)6-5(10)7-14(13-6)3-9(11,12)4-17-7/h2-4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromo, fluoro, and ethyl ester groups.

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate plays a significant role in the synthesis and characterization of heterocyclic compounds, which are pivotal in various scientific research areas. This compound is utilized in the preparation of 1,2-oxazines and related structures, showcasing the importance of oxazinic derivatives as electrophiles in chemical synthesis. Such compounds are instrumental in developing chiral synthons and have general reactions that signify their versatility in organic chemistry (Sainsbury, 1991).

Chemical Modification and Applications

The chemical modification of cellulose using ionic liquids as reaction media is an area where this compound finds potential application. Ionic liquids facilitate the homogeneous acylation, carbanilation, and silylation of cellulose, yielding various cellulose esters and carbanilates under mild conditions. This underscores the utility of such compounds in advancing materials science, particularly in enhancing biopolymer functionalities (Heinze et al., 2008).

Contribution to Heterocyclic Chemistry

This compound contributes to the broader field of heterocyclic chemistry by facilitating the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds have a range of applications from pharmaceuticals to materials science, demonstrating the compound's role in enabling the preparation of functionally diverse heterocycles (Ibrahim, 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2O3/c1-2-16-8(15)6-5(10)7-14(13-6)3-9(11,12)4-17-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKKGBVPQBHKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(COC2=C1Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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